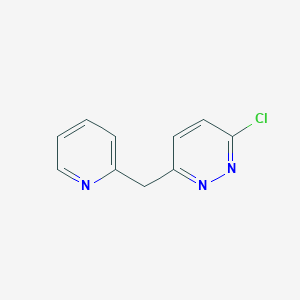

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

Description

Contextualization of Pyridazine (B1198779) Core Structures in Medicinal Chemistry and Related Fields

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. This means that this particular chemical structure is frequently found in compounds with a wide range of biological activities, making it a common starting point for drug discovery. researchgate.netrjptonline.org

Pyridazine derivatives have been investigated for a vast array of therapeutic applications, demonstrating the versatility of this heterocyclic system. rjptonline.org The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, contribute to its ability to interact with biological targets. mdpi.com

Table 1: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antihypertensive | Cardiovascular |

| Anti-inflammatory | Inflammation |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

This table is illustrative of the broad spectrum of activities reported for various pyridazine-containing compounds and is not specific to 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine.

Significance of Pyridinylmethyl Moieties in Synthetic Organic Chemistry

The pyridinylmethyl moiety, a pyridine (B92270) ring attached to a methyl group, is a valuable building block in synthetic organic chemistry. mdpi.com Its presence in a molecule can influence factors such as solubility and the potential for the molecule to engage in specific binding interactions, for instance, through hydrogen bonding or pi-stacking with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

The pyridinylmethyl group can be incorporated into larger molecules to explore structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to identify which parts are crucial for its biological effect. The versatility of the pyridine ring allows for various chemical modifications, enabling the synthesis of a library of related compounds for biological screening.

Table 2: Key Roles of Pyridinylmethyl Moieties in Chemical Synthesis

| Feature | Significance |

|---|---|

| Versatile Intermediate | Can be readily modified to create diverse chemical structures. |

| Influence on Physicochemical Properties | Affects solubility and electronic properties of the parent molecule. |

This table provides a general overview of the utility of the pyridinylmethyl group in organic synthesis.

Propriétés

IUPAC Name |

3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-8-3-1-2-6-12-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXRKGLYLJRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423493 | |

| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338779-81-0 | |

| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 Pyridin 2 Ylmethyl Pyridazine and Analogues

Established Synthetic Pathways for the Pyridazine (B1198779) Core

The construction of the pyridazine ring is a foundational step in synthesizing the target compound and its analogues. liberty.edu A common and effective strategy begins with the cyclization of 1,4-dicarbonyl precursors with hydrazine (B178648), leading to the formation of the core pyridazine structure. nih.gov This heterocyclic framework is then subjected to further modifications to introduce the necessary functional groups.

Formation of Chloropyridazines from Pyridazinones

A crucial intermediate in the synthesis is a chlorinated pyridazine, typically derived from a pyridazinone precursor. Pyridazinones exist in tautomeric equilibrium with their hydroxypyridazine forms, and the hydroxyl group can be readily substituted with a chlorine atom using specific chlorinating agents. This transformation is vital as the resulting chloro-substituent is a versatile leaving group, enabling subsequent nucleophilic substitution or cross-coupling reactions. mdpi.com

A common precursor for this step is 3,6-dihydroxypyridazine (the tautomer of maleic hydrazide), which can be synthesized by the reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303). google.com This dihydroxy intermediate can then be converted to 3,6-dichloropyridazine, a key building block for the target molecule. google.comgoogle.com

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the conversion of pyridazinones to chloropyridazines. mdpi.comgoogle.com The reaction involves the activation of the pyridazinone's hydroxyl group (in its tautomeric form) by phosphorus oxychloride, transforming it into a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the activated group, resulting in the chlorinated pyridazine.

For instance, tetrahydropyridopyridazinone can be successfully chlorinated using phosphoryl chloride to yield the corresponding chloro derivative, which serves as a convenient building block for further derivatization. mdpi.com Similarly, 3,6-dihydroxypyridazine can be treated with reagents like phosphorus pentachloride, which often involves phosphorus oxychloride as part of the reaction medium or as a byproduct, to yield 3,6-dichloropyridazine. google.com

Table 1: Chlorination of Pyridazinone Precursors

| Precursor | Chlorinating Agent | Product | Reference |

|---|---|---|---|

| 3,6-Dihydroxypyridazine | Phosphorus Pentachloride / POCl₃ | 3,6-Dichloropyridazine | google.com |

| Tetrahydropyridopyridazinone | Phosphoryl Chloride (POCl₃) | Chloro-tetrahydropyridopyridazine | mdpi.com |

| 6-chloropyridazin-3-amine | 1,3-dichloroacetone (B141476) | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | mdpi.com |

The Vilsmeier-Haack reagent, typically a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is a versatile tool in organic synthesis. ijpcbs.comsemanticscholar.orgwikipedia.org While primarily known for formylation of electron-rich aromatic compounds, it also serves as a powerful synthetic tool for constructing and modifying heterocyclic compounds. ijpcbs.comorganic-chemistry.org

In the context of pyridazine synthesis, the Vilsmeier-Haack reagent can function as a chlorinating agent for pyridazinone substrates. The mechanism involves the reaction of the hydroxyl group of the pyridazinone tautomer with the electrophilic Vilsmeier reagent. This forms an intermediate that readily undergoes nucleophilic attack by a chloride ion, leading to the formation of the chloropyridazine. This method offers a mild and efficient alternative for the chlorination of sensitive heterocyclic systems. researchgate.net The reaction's utility extends to various transformations, including formylation, cyclization, and ring annulation on different substrates. semanticscholar.org

Introduction of the Pyridinylmethyl Moiety

Once the 3-chloropyridazine (B74176) core is established (often as 3,6-dichloropyridazine), the next critical phase is the introduction of the pyridin-2-ylmethyl group at the 6-position. This is typically achieved through a substitution reaction where one of the chlorine atoms on the pyridazine ring is displaced by a pyridin-2-ylmethyl nucleophile or through a metal-catalyzed cross-coupling reaction.

Modern synthetic chemistry offers several powerful methods for forming carbon-carbon bonds, which are applicable for attaching the pyridinylmethyl side chain. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for functionalizing halogenated pyridazines. nih.govresearchgate.net This approach would involve reacting a chlorinated pyridazine intermediate (e.g., 3,6-dichloropyridazine) with a pyridin-2-ylmethylboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov The regioselectivity of the reaction can often be controlled by the reaction conditions, allowing for the specific substitution at the desired position.

Another viable strategy involves the use of organometallic reagents. For example, a (pyridin-2-ylmethyl)lithium reagent can be prepared by the deprotonation of 2-picoline with a strong base like n-butyllithium. academie-sciences.fr This potent nucleophile can then react with 3,6-dichloropyridazine, displacing one of the chloride ions to form the desired C-C bond and yield 3-chloro-6-(pyridin-2-ylmethyl)pyridazine.

Table 2: Potential Coupling Strategies

| Pyridazine Substrate | Pyridine (B92270) Reagent | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | nih.gov |

| 3,6-Dichloropyridazine | (Pyridin-2-ylmethyl)lithium | Nucleophilic Substitution | n-Butyllithium | academie-sciences.fr |

| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) | Various amines | Nucleophilic Amination | CsF, BnNEt₃Cl | researchgate.net |

The successful synthesis relies on the strategic selection and preparation of key precursors. The primary precursor for the pyridazine moiety is typically 3,6-dichloropyridazine, which is readily accessible from the chlorination of maleic hydrazide. google.com

For the pyridinylmethyl moiety, the starting material is 2-methylpyridine (B31789) (2-picoline). This precursor must be "activated" or derivatized to facilitate the coupling reaction. As mentioned, deprotonation with a strong base generates a powerful (pyridin-2-ylmethyl)lithium nucleophile. academie-sciences.fr Alternatively, for Suzuki-type reactions, 2-picoline would need to be converted into a corresponding boronic acid or ester derivative. This highlights the importance of intermediate derivatization strategies, where simple starting materials are converted into more reactive species suitable for subsequent synthetic steps. nih.gov This approach is a cornerstone of modern drug discovery and agrochemical research, enabling the efficient creation of novel molecular structures. nih.gov

Novel Approaches and Advancements in this compound Synthesis

While specific literature detailing a dedicated synthesis for this compound is not extensively available, its synthesis can be inferred from established methodologies for 3,6-disubstituted pyridazines. A plausible and common approach involves the nucleophilic substitution or cross-coupling reaction on a 3,6-dihalopyridazine precursor, such as 3,6-dichloropyridazine. google.com The introduction of the pyridin-2-ylmethyl moiety would likely involve a metal-catalyzed cross-coupling reaction, a standard method for forming C-C bonds.

Chemo- and regioselectivity are critical in the synthesis of polysubstituted pyridines and pyridazines to ensure the correct placement of functional groups. nih.gov In a hypothetical synthesis of this compound from 3,6-dichloropyridazine, the two chlorine atoms are in equivalent positions. Therefore, the initial substitution with the pyridin-2-ylmethyl group would not require regioselective control. However, if the starting material were a 3-chloro-6-substituted pyridazine, the existing substituent would direct the position of further reactions.

The challenge of selectivity is more pronounced in the synthesis of more complex analogues. For instance, in Suzuki reactions involving substrates with multiple halide groups (e.g., bromo and chloro) and a fluorosulfate (B1228806) group, the order of reactivity can be controlled by judiciously selecting the palladium catalyst. nih.gov The typical reactivity order is -Br > -OSO2F > -Cl, allowing for stepwise and controlled substitution at different positions on a pyridine ring. nih.gov This principle of controlled, selective coupling is directly applicable to the synthesis of complex pyridazine derivatives.

Synthesis of Structurally Related Pyridazine and Pyridine Derivatives

The synthetic chemistry of pyridazines and pyridines is rich and varied, providing access to a wide array of derivatives with diverse functionalities.

A variety of methods exist for the synthesis of 3,6-disubstituted pyridazines. A common precursor is 3,6-dichloropyridazine, which can undergo nucleophilic substitution reactions with various nucleophiles. google.com For instance, reaction with ammonia (B1221849) water yields 3-amino-6-chloropyridazine (B20888). google.com

Other notable synthetic routes include:

The reaction of glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate and subsequent chlorination with phosphorus oxychloride, yields 3-chloro-6-substituted phenyl pyridazines. acs.org

A one-pot method starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate allows for the synthesis of various 3,6-disubstituted pyridazines. researchgate.net

A Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers provides a regiocontrolled route to functionalized pyridazines. organic-chemistry.org

The following table summarizes various synthetic approaches for 3,6-disubstituted pyridazine derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Glyoxylic acid, Acetophenones | 1. Hydrazine hydrate 2. Phosphorus oxychloride | 3-Chloro-6-phenyl-pyridazines | acs.org |

| β-Nitro-β,γ-unsaturated ketones, Hydrazine monohydrate | One-pot reaction, solvent-tuned selectivity | 3,6-Disubstituted pyridazines | researchgate.net |

| 3,6-Dichloropyridazine, Ammonia water | Suitable solvent, 30-180 °C | 3-Amino-6-chloropyridazine | google.com |

| 3-Chloro-6-hydrazinylpyridazine, Malondialdehyde | Ethanol, Acetic acid (cat.), Reflux | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | nih.gov |

| 3,6-Di(2-pyridyl)tetrazine, Acrylonitrile | Toluene | 3,6-Di(2-pyridyl)pyridazine derivatives | researchgate.net |

Fused pyridazine systems, where the pyridazine ring is fused to another heterocyclic ring, are of significant interest. Several synthetic strategies have been developed for these compounds:

Imidazo[1,2-b]pyridazines : These can be synthesized starting from 3-amino-6-chloropyridazine. Reaction with 1,3-dichloroacetone yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com A more elaborate synthesis for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal, followed by reaction with bromoacetonitrile. google.com An efficient method for C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has also been reported using various amines in the presence of CsF. researchgate.net

1,2,3-Triazolo Fused Systems : Pyrazines and pyridazines fused to 1,2,3-triazoles can be constructed by cyclizing a heterocyclic diamine with a nitrite (B80452) or by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. mdpi.com

5,6-Fused Ring Pyridazines : These have been synthesized by reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate in methanol (B129727) at room temperature. liberty.edu This method has been used to create a small library of aryl-substituted pyridazines with yields greater than 40%. liberty.edu

The table below highlights different methods for synthesizing fused pyridazine systems.

| Starting Materials | Key Reaction/Reagents | Fused System | Reference |

| 3-Amino-6-chloropyridazine | N,N-dimethylformamide dimethyl acetal, then bromoacetonitrile | Imidazo[1,2-b]pyridazine | google.com |

| 6-Chloropyridazin-3-amine | 1,3-Dichloroacetone | Imidazo[1,2-b]pyridazine | mdpi.com |

| 1,3-Diketones | Diaza-Wittig reaction | Fused Pyridazines | nih.gov |

| 1,2-Diphenyl fulvene | Hydrazine | 5,6-Fused Ring Pyridazines | liberty.edu |

| Phenylazocyanothioacetamide | Malononitrile dimer or active methylene (B1212753) heterocycles | Pyridopyridazine, Pyrazolo- and Thiazolo-fused pyridazines | nih.gov |

The synthesis of pyridinemethylamine analogues involves various classical and modern synthetic methods for constructing and functionalizing the pyridine ring. ijpsonline.com Traditional methods include the Chichibabin synthesis, Bonnemann cyclization, and the Krohnke pyridine synthesis. ijpsonline.com

More recent approaches focus on creating substituted pyridine derivatives that can serve as building blocks. For example, a series of 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-(H or CH3)-6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)methanone derivatives were synthesized to explore their biological activity. nih.gov The synthesis of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine has also been reported, where bulky groups like phenyl or heteroaryl moieties were introduced at the C5 position. nih.gov These syntheses often rely on cross-coupling reactions to build the desired molecular complexity. nih.gov

Investigation of Biological Activities and Therapeutic Potential

Anticancer Research Applications

The anticancer potential of pyridazine (B1198779) derivatives has been a significant area of investigation. Studies have explored their ability to inhibit the growth of human cancer cell lines and reduce tumor volume in animal models. acs.orgnih.gov

A series of novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their preclinical anticancer activity. acs.orgbue.edu.eg One promising compound from this series, designated as 9e , was screened against the 60 human cancer cell lines of the National Cancer Institute (NCI). acs.orgnih.gov This compound demonstrated the highest growth inhibition percentage against most of the cell lines tested when compared to other synthesized derivatives. acs.orgnih.govbue.edu.eg

Compound 9e showed notable inhibitory activity against renal and non-small cell lung cancer cell lines. nih.gov For instance, it exhibited 97.91% inhibition on A498 renal cancer cells and 91.51% on HOP-92 non-small cell lung cancer cells. nih.gov Furthermore, it displayed significant inhibition on breast cancer cell lines, including 79.98% on T-47D and 63.82% on MDA-MB-231/ATCC. acs.org The mean growth inhibition across all 60 cell lines was 37.91%. nih.gov

| Cancer Type | Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Renal Cancer | A498 | 97.91 | nih.gov |

| Non-Small Cell Lung Cancer | HOP-92 | 91.51 | nih.gov |

| CNS Cancer | SNB-75 | 91.82 | nih.gov |

| Breast Cancer | T-47D | 79.98 | acs.org |

| Ovarian Cancer | IGROV1 | 77.88 | nih.gov |

| Melanoma | LOX IMVI | 55.80 | nih.gov |

| Leukemia | HL-60(TB) | 53.12 | acs.org |

Following promising in vitro results, the anticancer activity of compound 9e was investigated in vivo using an Ehrlich ascites carcinoma solid tumor animal model. acs.orgnih.gov The study reported a reduction in the mean tumor volume in the treated groups. nih.govbue.edu.eg This reduction was associated with the induction of necrosis within the tumor tissue. acs.orgnih.gov Importantly, these anticancer effects were observed without any apparent signs of toxicity in the treated animals. nih.govnih.gov

To understand the mechanism behind its anticancer effects, the impact of compound 9e on specific molecular pathways was examined. acs.org Research revealed that compound 9e was capable of downregulating the gene expression of c-jun N-terminal kinase-1 (JNK1). nih.govbue.edu.eg It also reduced the protein levels of the phosphorylated form of JNK1. bue.edu.egnih.gov The study further observed a reduction in downstream targets of this pathway, namely c-Jun and c-Fos, within the tumors. bue.edu.egnih.gov This inhibition of the JNK1 pathway suggests a targeted mechanism of action for this class of pyridazine derivatives. acs.org

Antimicrobial and Antiviral Efficacy

The pyridazine scaffold has also been explored for its potential to combat microbial infections.

Various pyridazinone derivatives have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org In one study, synthesized compounds were tested against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org The activity was measured by the zone of inhibition compared to standard drugs. One derivative, IIIa , showed excellent activity against S. pyogenes and E. coli. biomedpharmajournal.org Another compound, IIIb , demonstrated good activity against S. pyogenes and S. aureus. biomedpharmajournal.org These findings indicate that the pyridazine nucleus is a viable scaffold for developing new antibacterial agents. biomedpharmajournal.org

The antifungal potential of pyridazine derivatives has also been investigated. A study on a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives tested their activity against several phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net Several of the synthesized compounds displayed good antifungal activities in preliminary tests conducted at a concentration of 50 μg/mL. nih.govresearchgate.netnih.gov For example, compound 3e showed 45.1% inhibition against G. zeae, while compound 3h inhibited the growth of C. mandshurica by 47.8%. researchgate.net

| Compound | G. zeae (% Inhibition) | F. oxysporum (% Inhibition) | C. mandshurica (% Inhibition) | Reference |

|---|---|---|---|---|

| 3d | - | 38.2 | 43.5 | researchgate.net |

| 3e | 45.1 | - | 40.6 | researchgate.net |

| 3f | - | 44.2 | - | researchgate.net |

| 3h | - | - | 47.8 | researchgate.net |

| 7c | - | 43.1 | - | researchgate.net |

Investigation of Antiviral Potential (e.g., Anti-HAV)

The pyridazine framework is a key component in the development of novel antiviral agents. Research into this area has explored the efficacy of various derivatives against different viruses, including Hepatitis A Virus (HAV). Although there are no commercial antiviral drugs specifically licensed for treating HAV infections, several substances are known to interfere with its replication. nih.gov

In one study, a series of new pyridazine derivatives were synthesized and evaluated for their in vitro antiviral activity against a cell culture-adapted strain of HAV propagated in HEPG2 cells. nih.gov Among the synthesized compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione demonstrated the most significant effect against HAV. nih.gov This highlights the potential of the fused pyridazine ring system as a template for developing anti-HAV therapeutics. Other research on related structures, such as imidazo[1,2-b]pyridazines, has shown that specific derivatives like 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine can inhibit the replication of Varicella-zoster virus. researchgate.net

Table 1: Antiviral Activity of Selected Pyridazine Derivatives

| Compound | Virus | Activity/Observation |

|---|---|---|

| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione | Hepatitis A Virus (HAV) | Highest antiviral effect among tested compounds. nih.gov |

| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-zoster virus | Inhibitor of viral replication. researchgate.net |

Anti-inflammatory and Analgesic Properties

Pyridazine and pyridazinone derivatives have been a significant focus of research for developing potent and safer non-steroidal anti-inflammatory drugs (NSAIDs). pcbiochemres.compcbiochemres.com Many studies have aimed to create compounds that retain strong anti-inflammatory and analgesic effects while minimizing the common side effects associated with traditional NSAIDs, such as gastrointestinal issues. pcbiochemres.comnih.gov

One area of success has been with 3(2H)-pyridazinone derivatives. For instance, Emorfazone, a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is marketed in Japan as an analgesic and anti-inflammatory drug. jscimedcentral.com Research has shown that other derivatives can be even more potent; for example, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be seven times more potent than Emorfazone in producing analgesic and anti-inflammatory responses. jscimedcentral.com

A study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives identified several compounds with analgesic activity more potent than aspirin (B1665792) and anti-inflammatory effects comparable to indomethacin (B1671933). nih.gov Crucially, these potent compounds did not exhibit any gastric ulcerogenic effects, a significant advantage over standard NSAIDs. nih.gov Further research into antipyrine/pyridazinone hybrids also yielded compounds that were equally or more potent than aspirin and indomethacin, with most being non-ulcerogenic. pcbiochemres.com The analgesic activity is often evaluated using a p-benzoquinone (PBQ)-induced writhing test, where some derivatives have shown over 80% activity. pcbiochemres.com

Table 2: Analgesic and Anti-inflammatory Activity of Selected Pyridazinone Derivatives

| Compound Series | Test Model | Key Findings |

|---|---|---|

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | p-Benzoquinone-induced writhing (analgesic); Carrageenan-induced paw edema (anti-inflammatory) | Compounds Va, Vb, and Vc were more potent than aspirin; demonstrated anti-inflammatory activity comparable to indomethacin with no ulcerogenic effects. nih.gov |

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides | p-Benzoquinone-induced writhing (analgesic) | Compounds 8a, 8c, and 8e exhibited >80% analgesic activity, with compound 8e being the most potent and having no ulcerogenic side effects. pcbiochemres.com |

| 6-(4-substituted phenyl)-3(2H)-pyridazinone-2-ylacetamide and propionamides | Not specified | Compounds 10a, 10c, and 10d were equally or more potent than aspirin and indomethacin; most were non-ulcerogenic. pcbiochemres.com |

Antihypertensive Research

Pyridazine derivatives have a long-standing history in cardiovascular medicine, with research leading to the synthesis of many compounds with significant antihypertensive properties. researchgate.net The well-known vasodilator hydralazine (B1673433) is a benzopyridazine derivative, and its success has spurred further investigation into this class of compounds. researchgate.net

Studies have shown that introducing various heterocyclic rings (such as imidazole, pyrrole, or thiophene) into the 6th position of the pyridazine nucleus can yield potent antihypertensive agents. nih.govacs.org In one such study, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) was found to be 4.9 times more active than the reference drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov Another study focused on 6-(substituted phenyl)-4,5-dihydropyridazin-3(2H)-one derivatives, where compounds with chloro and bromo substitutions on the phenyl ring demonstrated appreciable antihypertensive activity. researchgate.net

Some pyridazine derivatives have been specifically designed to possess dual functionality, acting as both vasodilators and β-adrenergic blockers. This combination can be particularly useful in the treatment of chronic congestive heart failure. sarpublication.com One study detailed the synthesis of novel pyridazinone derivatives that incorporate a phenoxypropanolamine moiety, a common feature in β-blockers. nih.gov The hypotensive and β-blocking activities of these compounds were evaluated in anesthetized rats. Among the synthesized series, a 5-chloro-2-cyanophenoxy derivative showed promising dual activities. nih.gov Another compound, TZC-5665, was found to exhibit non-selective β-adrenoceptor blocking activity comparable to that of propranolol, which could be beneficial by preventing undesirable effects from its positive inotropic metabolite. sarpublication.com

The primary mechanism for the antihypertensive action of many pyridazine derivatives is vasodilation—the relaxation of smooth muscles in the walls of arteries and veins, which leads to a decrease in blood pressure. researchgate.net Numerous studies have confirmed the potent vasorelaxant activity of this class of compounds. nih.gov

For example, novel 6-aryl-5-piperidino-3-hydrazinopyridazines were shown to relax contractions in rat aortic rings in a concentration-dependent manner, with a potency greater than that of hydralazine. nih.gov This vasorelaxant activity was found to be endothelium-independent and likely mediated by an intracellular mechanism of action rather than a blockade of transmembrane calcium channels. nih.gov In a different study, various 6-phenyl-3-pyridazinone based derivatives were synthesized and screened for their vasorelaxant activity. nih.govresearchgate.net Several of these compounds, particularly an acid derivative (EC₅₀ = 0.339 μM) and a 4-methoxyphenylhydrazide derivative (EC₅₀ = 1.204 μM), showed significantly more potent activity compared to hydralazine (EC₅₀ = 18.210 μM). nih.govresearchgate.net

Table 3: Vasorelaxant Activity of Selected 6-phenyl-3-pyridazinone Derivatives

| Compound | EC₅₀ (μM) | Potency Compared to Hydralazine (EC₅₀ = 18.210 μM) |

|---|---|---|

| Acid Derivative (Compound 5) | 0.339 | ~53.7 times more potent |

| 4-methoxyphenylhydrazide (Compound 10c) | 1.204 | ~15.1 times more potent |

| Ester Analog (Compound 4) | 1.225 | ~14.9 times more potent |

Data sourced from a study on vasorelaxant activity in isolated rat aorta. nih.govresearchgate.net

Central Nervous System (CNS) Activity

The pyridazine scaffold is also present in drugs with activity in the central nervous system. For instance, minaprine, which contains a pyridazine ring, has been used as an antidepressant, indicating that this chemical class can interact with CNS targets. nih.gov

The serotonin (B10506) 5-HT1A receptor is a key target for the development of anxiolytics and antidepressants. jneuropsychiatry.org Activation of postsynaptic 5-HT1A receptors is thought to mediate therapeutic effects. jneuropsychiatry.org While extensive research has been conducted on arylpiperazine derivatives as 5-HT1A ligands, the exploration of pyridazine-containing compounds for this specific activity is less documented in readily available literature. mdpi.comnih.gov

However, the broad pharmacological profile of pyridazine derivatives suggests their potential to interact with various CNS receptors. The development of biased agonists for the 5-HT1A receptor, which preferentially activate therapeutic signaling pathways, represents a frontier in CNS drug discovery. nih.gov Novel, highly selective, and efficacious 5-HT1A agonists are being developed to treat conditions like depression and Parkinson's disease. nih.gov Given the structural versatility of the pyridazine core, future research could explore its incorporation into novel ligands targeting the 5-HT1A receptor, potentially leading to new therapeutic agents for CNS disorders.

Antidepressant Potential

The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a variety of central nervous system activities, including antidepressant effects. rjptonline.org Research into heterocyclic compounds for neurological disorders has identified several pyridazine-based molecules with potential antidepressant properties. rjptonline.orgnih.gov While direct studies on the antidepressant activity of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine are not extensively documented in publicly available research, the broader class of pyridazine derivatives has shown promise in this area.

For instance, various synthesized series of pyridazine and pyrazole (B372694) derivatives have been evaluated for their antidepressant activities using established models like the tail suspension test. minia.edu.egnih.gov Certain pyrazole derivatives, which share some structural similarities with pyridazines in being nitrogen-containing heterocycles, have demonstrated significant antidepressant effects, with some compounds showing activity comparable to or even exceeding that of the reference drug imipramine. minia.edu.eg These findings suggest that the pyridazine scaffold is a viable starting point for the design and development of novel antidepressant agents. The exploration of compounds like this compound could be a fruitful area for future research in the quest for new depression therapies.

Other Biological Investigations

Beyond its potential neurological applications, the pyridazine scaffold has been the subject of diverse biological investigations, highlighting its versatility.

Antituberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents. neuroquantology.com Pyridazine derivatives have emerged as a promising class of compounds in the search for novel anti-TB drugs. neuroquantology.comresearchgate.net Several studies have focused on the synthesis and evaluation of pyridazine-containing molecules for their antimycobacterial activity. nih.gov

A number of novel pyridazine derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. nih.gov Some of these compounds have exhibited moderate activity, providing a basis for further structural optimization to enhance their potency. nih.gov In other research, certain pyridazinone derivatives have been identified as having significant antitubercular action, with one compound, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone, emerging as a particularly promising lead. researchgate.net The collective findings from these studies underscore the potential of the pyridazine core structure as a scaffold for the development of new antitubercular drugs. neuroquantology.comresearchgate.net

Table 1: Examples of Pyridazine Derivatives with Antitubercular Activity

| Compound Type | Key Findings | Reference |

|---|---|---|

| Novel Pyridazine Derivatives | Three compounds showed moderate activity against M. tuberculosis. | nih.gov |

| Pyridazinone Derivatives | Compound 25 emerged as a lead with good antitubercular activity. | researchgate.net |

| Substituted-pyridazines | Some derivatives were active against Mycobacterium TB. | neuroquantology.com |

Antikinetoplastid Activity

Kinetoplastids are a group of flagellated protozoa that includes parasites responsible for diseases such as leishmaniasis and trypanosomiasis (sleeping sickness). nih.gov There is an urgent need for new drugs to treat these neglected tropical diseases. Research has shown that pyridazine-containing scaffolds, particularly fused heterocyclic systems like imidazo[1,2-b]pyridazine, possess significant antikinetoplastid properties. researchgate.netmdpi.com

For example, a synthesized derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, demonstrated good activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, the parasite that causes sleeping sickness, with an EC50 value of 0.38 µM. researchgate.netmdpi.com However, this compound's efficacy was limited by poor solubility. researchgate.netmdpi.com Further research on other related structures, such as 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, has identified compounds with potent activity against both Leishmania infantum and Trypanosoma brucei brucei. nih.gov The activity of these compounds is believed to be due to bioactivation by parasitic type 1 nitroreductases. nih.gov These studies highlight the potential of pyridazine-based compounds as a foundation for developing new treatments for kinetoplastid infections. nih.govmdpi.com

Table 2: Antikinetoplastid Activity of a Pyridazine Derivative

| Compound | Parasite | Activity (EC50) | Key Limitation | Reference |

|---|

Inhibition of Bacterial Enzymes (e.g., Phosphopantetheinyl Transferase)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria that are involved in the biosynthesis of fatty acids and various secondary metabolites. Their crucial role in bacterial viability and virulence makes them attractive targets for the development of novel antibacterial agents. nih.gov While direct inhibition of PPTase by this compound has not been specifically reported, research on structurally related pyridine (B92270) derivatives has shown significant promise.

A notable example is the discovery of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) as a potent inhibitor of the bacterial Sfp-type PPTase. nih.govacs.orgresearchgate.net This compound and its analogs exhibit submicromolar inhibition of the bacterial enzyme with no activity against the human equivalent, highlighting their potential for selective antibacterial therapy. nih.govresearchgate.net These findings demonstrate that pyridine-containing scaffolds can be effectively utilized to design inhibitors of essential bacterial enzymes like PPTase, suggesting a potential avenue for the investigation of other pyridine derivatives, including those with a pyridazine core.

Applications in Agricultural and Crop Protection

The pyridazine ring is a key structural motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.netnbinno.comresearchgate.net The versatility of the pyridazine scaffold allows for the development of compounds with diverse modes of action, contributing significantly to crop protection strategies. nih.govresearchgate.net

A closely related compound, 3-Chloro-6-methylpyridazine, is utilized in the formulation of agrochemicals, serving as a building block for creating effective pesticides and herbicides. chemimpex.com Pyridazine derivatives have been developed as herbicides that act by inhibiting photosynthesis at photosystem II. researchgate.net Furthermore, the pyridazine structure is found in fungicides that inhibit the 14-α demethylase enzyme, and in insecticides that target homopterous insects. researchgate.net The broad spectrum of activity exhibited by pyridazine-containing compounds in the agricultural sector underscores their importance in developing new and effective solutions for crop protection. nih.govnbinno.comresearchgate.net

Table 3: Agricultural Applications of Pyridazine Derivatives

| Application | Mode of Action | Reference |

|---|---|---|

| Herbicides | Inhibition of photosynthesis (photosystem II) | researchgate.net |

| Fungicides | Inhibition of 14-α demethylase | researchgate.net |

| Insecticides | Targeting homopterous insects | researchgate.net |

Corrosion Inhibition Studies

Pyridazine derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.nettandfonline.com The protective effect of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal. researchgate.nettandfonline.com

Studies on various pyridazine derivatives have demonstrated their potential to significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. tandfonline.comresearchgate.net For example, research on 3,6-di(pyridin-2-yl)pyridazine (B2515594) derivatives has shown high inhibition efficiency, which increases with the concentration of the inhibitor. elsevierpure.comresearchgate.netsemanticscholar.org The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm. elsevierpure.comresearchgate.netsemanticscholar.org The presence of heteroatoms (nitrogen) and π-electrons in the pyridazine ring facilitates strong adsorption onto the metal surface, making these compounds effective corrosion inhibitors. researchgate.net

Table 4: Corrosion Inhibition Efficiency of Pyridazine Derivatives on Mild Steel

| Inhibitor Type | Medium | Maximum Inhibition Efficiency | Key Finding | Reference |

|---|---|---|---|---|

| PZ-oxy and PZ-yl | 1 M HCl | 94% and 96% respectively | Predominantly chemisorptive interaction | tandfonline.com |

| 3,6-di(pyridin-2-yl)pyridazine derivatives | 1 M HCl | Increases with concentration | Adsorption follows Langmuir isotherm | elsevierpure.comresearchgate.netsemanticscholar.org |

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, docking studies would be instrumental in identifying potential biological targets. For instance, pyridazine (B1198779) and pyridine (B92270) derivatives have been investigated as inhibitors for various enzymes, and docking simulations could predict the binding affinity and interaction patterns of this specific compound with target proteins. mdpi.comrrpharmacology.runih.gov

A typical workflow for these simulations would involve:

Preparation of the ligand and receptor: Building a 3D model of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank.

Molecular docking: Using software to predict the binding mode of the ligand in the active site of the receptor.

MD simulations: Running simulations of the ligand-protein complex to analyze its stability and dynamics.

These computational experiments can guide the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives. nih.gov

The process of building a QSAR model typically involves:

Data collection: Compiling a dataset of compounds with known biological activities.

Descriptor calculation: Calculating various molecular descriptors that describe the physicochemical properties of the molecules (e.g., steric, electronic, and hydrophobic properties).

Model building: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model validation: Assessing the predictive power of the model using internal and external validation techniques.

While no specific QSAR studies for this compound were found, research on other heterocyclic compounds has successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to guide the optimization of lead compounds. nih.govchalcogen.ro These models provide contour maps that visualize the regions where modifications to the chemical structure are likely to increase or decrease biological activity, offering valuable guidance for medicinal chemists.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound. For a related compound, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, DFT has been used to optimize its geometry and to understand its electronic and structural properties. mdpi.com

Key parameters that can be obtained from DFT calculations include:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. researchgate.net

Vibrational frequencies: Simulating the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm its structure. mdpi.com

Reaction mechanisms: Investigating the energy profiles of chemical reactions involving the molecule.

DFT studies can help in understanding the intrinsic properties of this compound, which in turn can explain its behavior in biological systems and guide the design of new materials with desired properties. mdpi.comresearchgate.net

Cheminformatics Approaches in Pyridazine Research

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of pyridazine research, cheminformatics plays a crucial role in various aspects of drug discovery and development. The pyridazine ring is a common scaffold in medicinal chemistry, and cheminformatics tools can be used to explore the chemical space of pyridazine derivatives. nih.govmdpi.com

Key applications of cheminformatics in this area include:

Virtual screening: Searching large compound libraries to identify molecules with a desired biological activity profile.

Library design: Designing combinatorial libraries of pyridazine derivatives for high-throughput screening.

ADMET prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds to identify candidates with favorable pharmacokinetic profiles. rrpharmacology.ru

Data mining: Analyzing large datasets of experimental data to identify structure-activity relationships and to generate new hypotheses.

The pyridazine heterocycle is known for its unique physicochemical properties, which can be advantageous in drug design. nih.gov Cheminformatics approaches can help to systematically explore these properties and to design novel pyridazine-containing compounds with improved therapeutic potential.

Advanced Methodologies for Biological Evaluation and Characterization

In Vitro and In Vivo Screening Assays

The biological evaluation of pyridazine (B1198779) derivatives typically involves a tiered screening approach, starting with broad in vitro assays to identify preliminary activity and selectivity, followed by more complex cell-based and in vivo models to establish efficacy.

High-Throughput Screening Techniques

High-throughput screening (HTS) is a foundational step in modern drug discovery, allowing for the rapid assessment of large compound libraries against specific biological targets. For pyridazine derivatives, which are explored for a wide range of therapeutic applications including as anticancer agents, HTS assays are employed to identify initial "hit" compounds. These assays are often designed to measure the inhibition of a particular enzyme or the modulation of a specific receptor. For instance, competitive binding assays are utilized to screen for compounds that displace a known ligand from a target protein, as seen in the evaluation of fused tricyclic aminopyridazine derivatives for their affinity to bromodomains. nih.gov Such techniques are instrumental in narrowing down a large number of potential candidates to a manageable few for further investigation.

Cell-Based Assays

Compounds that show promise in initial screenings are typically advanced to cell-based assays to evaluate their activity in a more biologically relevant context. These assays can provide information on a compound's cytotoxicity, mechanism of action, and cellular permeability. For pyridazine derivatives with potential anticancer properties, a common approach is to use cancer cell lines to assess their anti-proliferative effects.

For example, various synthesized pyridazine derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, such as breast carcinoma (MCF-7), liver cancer (HEPG2), and colon cancer (HCT-116 and LoVo). nih.govnih.govbohrium.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the sulforhodamine B (SRB) assay are standard colorimetric methods used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). nih.govrsc.org These assays are crucial for establishing a preliminary structure-activity relationship and selecting the most potent compounds for further development.

Animal Models for Efficacy Assessment

The in vivo efficacy of promising pyridazine candidates is assessed in various animal models of disease. The choice of model is critical and depends on the therapeutic indication. plos.org For instance, in the development of novel anticonvulsants, a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines were screened in mice against maximal electroshock- and bicuculline-induced seizures. nih.gov Neurotoxicity was concurrently evaluated using the rotorod test to assess motor coordination. nih.gov

For compounds with potential applications in inflammatory diseases, rodent models of arthritis, such as the adjuvant-induced arthritis model in rats, are commonly used to evaluate the anti-inflammatory and disease-modifying effects of the test compounds. nih.gov Furthermore, in the context of alcoholism research, animal models that measure excessive alcohol self-administration and stress-induced relapse are employed to test the efficacy of novel pyridazine-based compounds. These preclinical models are essential for predicting the potential therapeutic efficacy of a drug candidate in humans.

Spectroscopic and Spectrometric Characterization in Synthetic Validation

The definitive confirmation of the chemical structure of a newly synthesized compound, such as 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

For 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, the ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (d₆-DMSO) as the solvent. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). mdpi.com

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. mdpi.com The coupling constants (J) give insight into the connectivity of the atoms. mdpi.com

Interactive Data Table: ¹H NMR Spectral Data of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine mdpi.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.80 | d | 2.5 | 1H, pyrazole (B372694) |

| 8.27 | d | 9.3 | 1H, pyrazole |

| 8.08 | d | 9.1 | 1H, pyridazine |

| 7.98 | d | 1.4 | 1H, pyridazine |

| 6.70 | dd | 4.3 | 1H, pyrazole |

d = doublet, dd = doublet of doublets

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Interactive Data Table: ¹³C NMR Spectral Data of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine mdpi.com

| Chemical Shift (δ, ppm) | Assignment |

| 154.1 | N-C-N, pyridazine |

| 153.7 | N=C-Cl, pyridazine |

| 143.7 | C=N, pyrazole |

| 131.8 | C=C, pyridazine |

| 127.8 | C=N, pyrazole |

| 120.9 | C=C, pyridazine |

| 109.7 | C=C, pyrazole |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine was recorded in the range of 3800–600 cm⁻¹. mdpi.com While specific peak assignments for the free ligand are not detailed in the provided source, the study confirms that shifts in the vibrational stretching bands upon complexation with ruthenium centers are indicative of the coordination of the bidentate ligand to the metal. mdpi.com Generally, the IR spectrum would be expected to show characteristic absorption bands corresponding to the C-H, C=C, and C=N stretching and bending vibrations of the pyridazine and pyrazole rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For the target compound, 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, this technique would be employed to confirm its chemical formula, C₁₀H₈ClN₃.

The expected molecular weight can be calculated based on the atomic masses of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition and verification of a successful synthesis. The resulting mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the calculated molecular weight. Additionally, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with two peaks ([M]+ and [M+2]+) separated by two mass units would be anticipated, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown.

This crystal would then be exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis yields detailed information about the solid-state structure of the molecule, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the pyridyl and pyridazine rings relative to each other.

Intermolecular interactions: Identification of non-covalent interactions such as hydrogen bonds or π–π stacking that dictate how the molecules pack together in the crystal lattice.

While specific crystallographic data for this compound is not available, analysis of related pyridazine derivatives shows that such studies often reveal nearly planar ring systems and various intermolecular packing motifs that influence the material's physical properties. nih.govnih.govnih.gov

Future Directions and Research Perspectives

Development of Highly Potent and Selective Pyridazine-Based Therapeutic Agents

The pyridazine (B1198779) scaffold is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. nih.govnih.govresearchgate.netresearchgate.net The future development of pyridazine-based therapeutic agents will likely focus on enhancing potency and, crucially, selectivity to minimize off-target effects and improve safety profiles.

Key strategies will involve the sophisticated functionalization of the pyridazine core, particularly at the 3 and 6 positions. By systematically modifying substituents, medicinal chemists can fine-tune the electronic and steric properties of the molecules to optimize interactions with the target's binding site. For instance, recent studies on 3,6-disubstituted pyridazines have identified potent anticancer agents targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Future work will likely expand on these findings, aiming to develop pyridazine derivatives with high selectivity for specific kinase isoforms implicated in various cancers. nih.govbohrium.com

Another promising avenue is the use of the pyridazine ring as a bioisosteric replacement for other aromatic systems, such as phenyl rings. This strategy can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, which are critical for developing viable drug candidates. nih.gov

Exploration of Novel Biological Targets for 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine Analogues

While pyridazine derivatives have been extensively studied for their effects on known drug targets like kinases and G-protein coupled receptors, a significant area of future research lies in the exploration of novel biological targets. nih.gov The unique electronic properties of the pyridazine ring, including its capacity for hydrogen bonding and dipole-dipole interactions, make it an attractive scaffold for inhibiting protein-protein interactions (PPIs), which are often considered challenging targets. nih.gov

The c-Jun N-terminal kinase (JNK) pathway, which is implicated in carcinogenesis and tumor progression, represents a promising area for the development of pyridazine-based inhibitors. acs.org By designing pyridazine analogues that can disrupt the JNK signaling cascade, researchers may uncover new therapeutic strategies for a range of cancers. acs.org Furthermore, the potential of pyridazine derivatives to modulate the activity of enzymes involved in neurodegenerative diseases and metabolic disorders is an area ripe for investigation.

Target identification and validation will be accelerated by chemoproteomics and other advanced screening technologies. These approaches will enable the unbiased identification of the cellular targets of novel pyridazine compounds, potentially revealing previously unknown mechanisms of action and opening up new therapeutic avenues.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of pyridazine-based drugs. nih.govmdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional methods. nih.govmdpi.com

Key applications of AI and ML in pyridazine drug discovery include:

De novo drug design: Generative AI models can design novel pyridazine derivatives with desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

Virtual screening: ML models can rapidly screen large virtual libraries of pyridazine compounds to identify those with the highest probability of being active against a specific biological target, thereby reducing the time and cost of experimental screening. nih.gov

Predictive toxicology: AI algorithms can predict the potential toxicity of new pyridazine derivatives early in the drug discovery process, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. mdpi.com

By leveraging the predictive power of AI and ML, researchers can navigate the vast chemical space of pyridazine derivatives more efficiently and rationally design the next generation of therapeutic agents. nih.govmdpi.com

Sustainable and Green Synthesis Strategies for Pyridazine Derivatives

As the pharmaceutical industry places a greater emphasis on environmental sustainability, the development of green and efficient synthetic methods for pyridazine derivatives is a critical future direction. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste.

Future research will focus on developing more environmentally friendly synthetic strategies, such as:

Catalytic methods: The use of metal catalysts can enable more efficient and selective reactions, often under milder conditions. Metal-free protocols are also being developed as a sustainable alternative. organic-chemistry.org

Flow chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and reduced waste generation.

Use of green solvents: Replacing volatile and toxic organic solvents with greener alternatives, such as ionic liquids or water, can significantly reduce the environmental impact of pyridazine synthesis. sioc-journal.cn

Atom economy: Synthetic methods that maximize the incorporation of all starting materials into the final product, such as cycloaddition reactions, are being explored to improve atom economy and reduce waste. organic-chemistry.org

By embracing the principles of green chemistry, the synthesis of pyridazine derivatives can be made more sustainable, cost-effective, and environmentally responsible. sioc-journal.cn

Q & A

Q. 1.1. What synthetic routes are effective for preparing 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, and how can intermediates be optimized?

Methodological Answer: A two-step approach is commonly employed:

Cyclocondensation : React 3-amino-6-chloropyridazine with dichloroacetone in 1,2-dimethoxyethane under reflux to form a chloromethyl intermediate .

Functionalization : Substitute the chloromethyl group with pyridin-2-ylmethyl using nucleophilic reagents (e.g., sodium benzenesulfinate) .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DMF for higher solubility) and temperature (80–100°C) to improve yields .

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm indicate pyridazine protons, while δ 4.5–5.0 ppm corresponds to the pyridinylmethyl group .

- ¹³C NMR : A peak near 150 ppm confirms the pyridazine ring carbons .

- IR : Absorbance at ~1600 cm⁻¹ (C=N stretch) and ~750 cm⁻¹ (C-Cl) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 248.04 (calculated for C₁₀H₈ClN₃) .

Q. 1.3. How does the reactivity of the chlorinated pyridazine core influence derivatization?

Methodological Answer: The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions. For example:

- Amination : React with ammonia/amines in ethanol at 60°C to yield 3-amino derivatives .

- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd catalysts, boronic acids) for aryl substitutions .

Key Consideration : Steric hindrance from the pyridin-2-ylmethyl group may slow reactions at position 6 .

Advanced Research Questions

Q. 2.1. How can computational methods guide the design of derivatives targeting specific biological receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases). Focus on the pyridazine core’s π-π stacking and the pyridinylmethyl group’s hydrogen-bonding potential .

- Quantum Chemical Calculations : Calculate Fukui indices to predict reactive sites for functionalization .

Case Study : Derivatives with electron-withdrawing groups at position 3 showed enhanced binding to Akt1 kinase in silico .

Q. 2.2. What strategies resolve contradictions in experimental vs. computational reaction yields?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., solvent, catalyst loading) and optimize conditions .

- Error Analysis : Compare computed activation energies (DFT) with experimental Arrhenius plots to identify discrepancies in reaction mechanisms .

Example : A DoE study reduced side-product formation in SNAr reactions by 40% through controlled pH adjustments .

Q. 2.3. How can microwave-assisted synthesis improve functionalization efficiency?

Methodological Answer:

- Protocol : Perform reactions in sealed vessels at 120–150°C with microwave irradiation (300 W). This reduces reaction time from hours to minutes .

- Benefits : Higher purity (>95%) and reduced decomposition compared to conventional heating .

Data Table :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 6–8 | 65–70 | 85–90 |

| Microwave-assisted | 0.5–1 | 80–85 | 95–98 |

| Source: Adapted from |

Q. 2.4. What interdisciplinary approaches integrate chemical engineering principles into reaction scale-up?

Methodological Answer:

- Process Simulation : Use Aspen Plus to model heat transfer and mixing dynamics for continuous-flow reactors .

- Membrane Separation : Optimize solvent recovery using nanofiltration membranes to reduce waste .

Case Study : Pilot-scale synthesis achieved 90% yield by coupling microwave reactors with inline IR monitoring .

Data Contradiction Analysis

Q. 3.1. Why do NMR spectra sometimes show unexpected peaks in derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.